3-(丙氧甲基)氮杂环丁烷

描述

Synthesis Analysis

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Molecular Structure Analysis

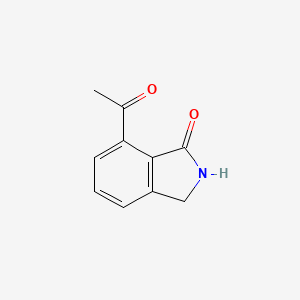

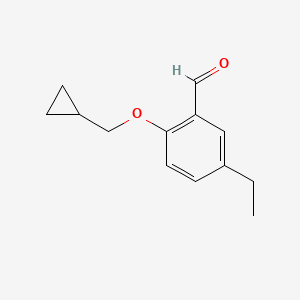

The molecular structure of 3-(Propoxymethyl)azetidine is characterized by a four-membered ring containing a nitrogen atom . The molecular formula is C7H15NO , and the molecular weight is 129.20000 .

科学研究应用

缺血性卒中的神经保护作用

3-(丙氧甲基)氮杂环丁烷及其衍生物已被研究用于其神经保护作用,特别是在缺血性卒中的背景下。研究人员发现,像KHG26792这样的衍生物可以显着减少缺血/再灌注(I/R)损伤引起的脑损伤。 该化合物似乎抑制细胞凋亡,调节炎症,清除自由基,并改善脑能量代谢,这些对于保护大脑免受缺血性损伤至关重要 .

小胶质细胞的抗炎作用

另一个应用是调节小胶质细胞的活化。小胶质细胞是大脑中的主要免疫细胞,它们的过度活化会导致神经炎症,而神经炎症与各种神经退行性疾病有关。 3-(丙氧甲基)氮杂环丁烷衍生物已显示出抑制小胶质细胞活化的潜力,从而减少促炎性细胞因子的产生和活性氧的产生 .

抗氧化特性

该化合物也因其抗氧化特性而被研究。通过上调超氧化物歧化酶(SOD)和过氧化氢酶的活性,它增强了大脑的内源性抗氧化系统。 这在氧化应激是主要病理因素的情况下特别有利,例如在神经退行性疾病中 .

线粒体功能增强

发现3-(丙氧甲基)氮杂环丁烷可以改善线粒体功能,线粒体功能对于细胞能量产生至关重要。 增强线粒体ATP水平、Na+,K±ATPase和细胞色素c氧化酶的活性可能在线粒体功能障碍普遍存在的疾病中具有治疗意义 .

信号通路调节

该化合物影响各种信号通路,包括参与细胞存活和凋亡的通路。 例如,已证明它上调磷酸化Akt,这是细胞存活通路中的关键蛋白,并下调诱导型一氧化氮合酶(iNOS),这通常与炎症反应有关 .

减少氧化损伤

除了其抗氧化特性外,3-(丙氧甲基)氮杂环丁烷还通过减弱蛋白质硝化和活性氧的产生来帮助直接减少氧化损伤。 这在像卒中这样的急性疾病或慢性神经退行性疾病中可能特别有利 .

防止缺氧诱导的毒性

该化合物提供对缺氧诱导的毒性的保护,缺氧诱导的毒性是组织缺乏充足氧气供应的一种情况。 已证明它在缺氧条件下减少了caspase-3的表达和活性,caspase-3是凋亡通路中的关键酶 .

药物发现中的潜力

最后,3-(丙氧甲基)氮杂环丁烷的结构特征使其成为药物发现的宝贵支架。 它能够穿过血脑屏障并调节各种生物过程,为开发用于中枢神经系统疾病的新型治疗剂奠定了基础 .

作用机制

Target of Action

The primary targets of 3-(Propoxymethyl)azetidine, also known as KHG26792, are the NFAT and MAPK pathways through the P2X7 receptor in microglia . These pathways play a crucial role in the inflammatory response and cellular stress response .

Mode of Action

3-(Propoxymethyl)azetidine interacts with its targets by inhibiting the ATP-induced activation of the NFAT and MAPK pathways . This results in a significant reduction in inflammation and oxidative stress .

Biochemical Pathways

The compound affects several biochemical pathways. It upregulates the activities of superoxide dismutase (SOD) and catalase, two key antioxidant enzymes, and increases the level of glutathione (GSH), a major cellular antioxidant . It also upregulates p-Akt, a protein involved in cell survival pathways . Furthermore, it increases the mitochondrial ATP level and the activities of Na+, K±ATPase and cytochrome c oxidase, which are crucial for energy metabolism .

Result of Action

3-(Propoxymethyl)azetidine has several molecular and cellular effects. It significantly improves neurological deficits and brain edema and suppresses ischemia/reperfusion-induced apoptosis . It also reduces the expression and activity of caspase-3, a key enzyme involved in apoptosis . Moreover, it reduces the expression of inducible nitric oxide synthase, which is associated with reduced nitric oxide accumulation .

Action Environment

The action of 3-(Propoxymethyl)azetidine is influenced by environmental factors such as the presence of ATP and the state of hypoxia . Its protective effects against hypoxia-induced toxicity suggest that it may be particularly effective in environments where oxygen levels are low .

未来方向

生化分析

Biochemical Properties

3-(Propoxymethyl)azetidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, studies have shown that 3-(Propoxymethyl)azetidine can modulate the activity of enzymes like superoxide dismutase (SOD) and catalase, which are involved in oxidative stress responses . Additionally, it interacts with proteins such as inducible nitric oxide synthase (iNOS) and hypoxia-inducible factor 1-alpha (HIF-1α), affecting their expression and activity . These interactions suggest that 3-(Propoxymethyl)azetidine has potential antioxidant and anti-inflammatory properties.

Cellular Effects

3-(Propoxymethyl)azetidine has been shown to exert significant effects on various cell types and cellular processes. In neuronal cells, it has demonstrated neuroprotective effects by reducing oxidative stress and mitochondrial dysfunction . This compound influences cell signaling pathways, such as the Akt pathway, and modulates gene expression related to apoptosis and inflammation . In microglial cells, 3-(Propoxymethyl)azetidine reduces the production of pro-inflammatory cytokines and reactive oxygen species (ROS), thereby mitigating neuroinflammatory responses . These cellular effects highlight its potential as a therapeutic agent for neurodegenerative diseases.

Molecular Mechanism

The molecular mechanism of 3-(Propoxymethyl)azetidine involves several key interactions at the molecular level. It binds to and inhibits the activity of iNOS, reducing the production of nitric oxide (NO) and subsequent oxidative stress . Additionally, 3-(Propoxymethyl)azetidine upregulates the expression of antioxidant enzymes like SOD and catalase, enhancing the cellular defense against ROS . It also modulates the Akt signaling pathway, promoting cell survival and reducing apoptosis . These molecular interactions contribute to its neuroprotective and anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Propoxymethyl)azetidine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 3-(Propoxymethyl)azetidine maintains its neuroprotective and anti-inflammatory effects in both in vitro and in vivo models

Dosage Effects in Animal Models

The effects of 3-(Propoxymethyl)azetidine vary with different dosages in animal models. At lower doses, it has been shown to provide significant neuroprotection and anti-inflammatory benefits without noticeable adverse effects . At higher doses, some studies have reported potential toxic effects, including increased oxidative stress and cellular damage . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

3-(Propoxymethyl)azetidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of enzymes involved in oxidative stress responses, such as SOD and catalase . Additionally, it affects metabolic flux by modulating the levels of key metabolites like ATP and glutathione . These interactions highlight its role in maintaining cellular redox balance and energy metabolism.

Transport and Distribution

The transport and distribution of 3-(Propoxymethyl)azetidine within cells and tissues involve specific transporters and binding proteins. It has been observed to accumulate in mitochondria, where it exerts its protective effects against oxidative stress . Additionally, it interacts with transporters involved in cellular uptake and efflux, influencing its intracellular concentration and distribution . These findings suggest that the compound’s localization within cells is crucial for its therapeutic efficacy.

Subcellular Localization

3-(Propoxymethyl)azetidine exhibits specific subcellular localization patterns that are essential for its activity and function. It predominantly localizes to mitochondria, where it modulates mitochondrial function and reduces oxidative stress . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its therapeutic potential . Understanding its subcellular localization is critical for optimizing its use in therapeutic applications.

属性

IUPAC Name |

3-(propoxymethyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-3-9-6-7-4-8-5-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCYANINLVXQRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696403 | |

| Record name | 3-(Propoxymethyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

897086-93-0 | |

| Record name | 3-(Propoxymethyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Hydroxyethyl)(methyl)amino]isonicotinic acid](/img/structure/B1441056.png)

![2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol](/img/structure/B1441058.png)

![2-[(6-Chloro-2-pyrazinyl)amino]-1-ethanol](/img/structure/B1441059.png)

![2-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441064.png)